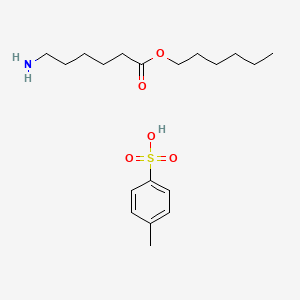

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexyl 6-aminohexanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,13H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVALTWBPTNLNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659846 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-86-9 | |

| Record name | Hexanoic acid, 6-amino-, hexyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes theoretical predictions based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the analysis and quality control of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for acquiring and interpreting spectroscopic data.

Introduction

This compound is an organic salt comprised of a protonated hexyl 6-aminohexanoate cation and a 4-methylbenzenesulfonate (tosylate) anion. The cation consists of the ester formed from 6-aminohexanoic acid and hexanol, while the anion is a common counterion derived from p-toluenesulfonic acid. The structural characterization of this molecule is paramount for its application in various fields, including its potential use as a linker in drug delivery systems or as a precursor in organic synthesis. Spectroscopic techniques provide a non-destructive and highly informative means to confirm its identity, purity, and structural integrity.

This guide will provide a detailed, albeit predictive, analysis of the expected spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often a good starting point for salts as it can dissolve both polar and nonpolar components.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for both the cation and the anion. The chemical shifts are estimated based on analogous structures and general chemical shift tables.[1]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cationic Protons | |||

| -CH₃ (hexyl) | ~0.9 | Triplet | 3H |

| -(CH₂)₄- (hexyl) | ~1.2-1.4 | Multiplet | 8H |

| -O-CH₂- (hexyl) | ~4.1 | Triplet | 2H |

| -C(=O)-CH₂- | ~2.3 | Triplet | 2H |

| -(CH₂)₃- (aminohexanoate) | ~1.5-1.7 | Multiplet | 6H |

| -CH₂-NH₃⁺ | ~2.9 | Triplet | 2H |

| -NH₃⁺ | ~7.5-8.5 | Broad Singlet | 3H |

| Anionic Protons | |||

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| Ar-H (ortho to -SO₃⁻) | ~7.5 | Doublet | 2H |

| Ar-H (meta to -SO₃⁻) | ~7.1 | Doublet | 2H |

Rationale: The protons of the hexyl chain are expected in the aliphatic region (0.9-1.7 ppm). The methylene group attached to the ester oxygen (-O-CH₂-) is deshielded and appears around 4.1 ppm. The protons on the carbon adjacent to the carbonyl group and the protonated amine are also deshielded. The aromatic protons of the tosylate anion will appear in the aromatic region (7-8 ppm), with the methyl group appearing as a singlet around 2.3 ppm. The protons of the ammonium group are expected to be a broad singlet due to exchange with residual water and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.[2]

| Assignment | Predicted Chemical Shift (ppm) |

| Cationic Carbons | |

| -CH₃ (hexyl) | ~14 |

| -(CH₂)₄- (hexyl) | ~22-32 |

| -O-CH₂- (hexyl) | ~65 |

| -C=O | ~173 |

| -(CH₂)₄- (aminohexanoate) | ~24-34 |

| -CH₂-NH₃⁺ | ~40 |

| Anionic Carbons | |

| Ar-CH₃ | ~21 |

| Ar-C (meta to -SO₃⁻) | ~128 |

| Ar-C (ortho to -SO₃⁻) | ~125 |

| Ar-C (ipso to -CH₃) | ~141 |

| Ar-C (ipso to -SO₃⁻) | ~145 |

Rationale: The carbonyl carbon of the ester is significantly deshielded and appears at the downfield end of the spectrum (~173 ppm). The carbon attached to the ester oxygen is also deshielded (~65 ppm). The aromatic carbons of the tosylate anion will appear in the 120-150 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the ester, amine, and sulfonate functional groups.[3]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |

| N-H (Ammonium) | 3200-2800 (broad) | N-H stretch |

| C-H (Aliphatic) | 2960-2850 | C-H stretch |

| C=O (Ester) | ~1735 | C=O stretch |

| N-H (Ammonium) | ~1600-1500 | N-H bend |

| C-O (Ester) | ~1250-1150 | C-O stretch |

| S=O (Sulfonate) | ~1200 and ~1040 | Asymmetric and symmetric S=O stretch |

| S-O (Sulfonate) | ~900-700 | S-O stretch |

| C-H (Aromatic) | ~815 | Out-of-plane bend (para-disubstituted) |

Rationale: The broad absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt. The sharp, strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group. The two strong bands for the sulfonate S=O stretches are also highly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is ideal.[4]

-

Data Acquisition:

-

Ionization Mode: Acquire spectra in both positive and negative ion modes.

-

Positive Ion Mode: The protonated molecular ion of the cation, [Hexyl 6-aminohexanoate + H]⁺, is expected.

-

Negative Ion Mode: The molecular ion of the anion, [4-Methylbenzenesulfonate]⁻, is expected.

-

MS/MS (Tandem Mass Spectrometry): To confirm the structure, perform fragmentation analysis (MS/MS) on the parent ions.

-

Predicted Mass Spectrum

| Ion | Predicted m/z (Monoisotopic) | Ionization Mode |

| [Hexyl 6-aminohexanoate + H]⁺ | 230.2115 | Positive ESI |

| [4-Methylbenzenesulfonate]⁻ | 171.0016 | Negative ESI |

Rationale: In positive ion mode ESI-MS, the cation (Hexyl 6-aminohexanoate) is expected to be observed as the base peak with an m/z corresponding to its molecular weight. In negative ion mode, the tosylate anion will be detected. High-resolution mass spectrometry will provide accurate mass measurements, allowing for the determination of the elemental composition.

Predicted Fragmentation Pattern (MS/MS)

Figure 2: Predicted major fragmentation pathways for the Hexyl 6-aminohexanoate cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. While the presented data is predictive, it is firmly grounded in the fundamental principles of each spectroscopic technique and supported by data from closely related compounds. The detailed experimental protocols offer a clear path for researchers to acquire high-quality data. The combination of NMR, IR, and MS provides a powerful and orthogonal approach to the complete characterization of this and other novel organic salts.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Supporting Information for Reductive amination using a combination of CaH2 and noble metal. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectra of mono-6-(4-methylbenzenesulfonyl)-β-CD in DMSO-d 6. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxyhexyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexyl hexanoate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Hexyl 6-Aminohexanoate p-Toluenesulfonate, min 98%, 1 gram. Retrieved from [Link]

-

LabSolutions. (n.d.). Hexyl 6-Aminohexanoate p-Toluenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.

-

UC Berkeley. (n.d.). Enhanced CO2 Capture in Metal-Organic and Covalent-Organic Frameworks. Retrieved from [Link]

-

MDPI. (2025, October 19). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-[2,4-dicyano-5-(6-keto-6-methoxy-hexyl)phenyl]hexanoic acid methyl ester. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

-

GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

Hexyl 6-Aminohexanoate 4-Methylbenzenesulfonate: A Comprehensive Technical Guide to its Physical Constants

For Immediate Release

[CITY, STATE, January 16, 2026] – This technical guide offers an in-depth analysis of the physical constants, specifically the melting point, of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing essential data and methodologies for the accurate characterization of this compound.

Introduction: Understanding this compound

This compound is a chemical compound of interest in various research and development sectors. Structurally, it is an organic salt formed from the protonation of the primary amine of hexyl 6-aminohexanoate by 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid or tosylic acid). The formation of this tosylate salt enhances the compound's stability and crystallinity, making it easier to handle and purify compared to its free amine counterpart.

The lipophilic hexyl ester group and the hydrophilic aminium tosylate group impart an amphiphilic character to the molecule. This structural feature is significant in applications where surface activity or specific solubility characteristics are desired. In the context of drug development, such compounds can serve as intermediates or building blocks for more complex active pharmaceutical ingredients (APIs). The precise knowledge of its physical properties, such as the melting point, is paramount for its identification, purity assessment, and the design of subsequent synthetic or formulation processes.

Core Physical Constants

The accurate determination of physical constants is a cornerstone of chemical characterization, providing a reliable benchmark for substance identification and purity.

Data Presentation

The available experimental data for the physical constants of this compound are summarized below.

| Physical Constant | Value | Source |

| Melting Point | 96 °C | [1] |

| Boiling Point | Data not available | N/A |

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point is a crucial indicator of a crystalline solid's purity. The following protocol outlines a standard and reliable method for this measurement.

Principle of Melting Point Analysis

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range. The method described here utilizes capillary melting point apparatus, a common and accurate technique.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block and the sample.

-

-

Measurement:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15 °C per minute).

-

When the temperature is approximately 15-20 °C below the anticipated melting point of 96 °C, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (the completion of melting).

-

The melting point is reported as this range. For a pure substance, this range should be narrow (typically ≤ 1 °C).

-

-

Validation and Trustworthiness:

-

To ensure the accuracy of the apparatus, it is essential to calibrate it using certified melting point standards with known melting points in a similar range to the sample.

-

Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within an acceptable margin of error.

-

Visualization of Molecular Structure and Workflow

Visual representations are crucial for understanding the chemical nature of the compound and the experimental processes involved.

Chemical Structure

The following diagram illustrates the ionic interaction between the hexyl 6-aminohexanoate cation and the 4-methylbenzenesulfonate anion.

Caption: Ionic structure of this compound.

Experimental Workflow for Melting Point Determination

The logical flow of the experimental procedure is visualized below.

Caption: Workflow for Melting Point Determination.

Conclusion

This technical guide provides the most current and reliable data on the melting point of this compound. The detailed experimental protocol offers a robust framework for the verification of this physical constant, ensuring data integrity for research and development applications. The absence of a reported boiling point highlights a data gap that may be addressed in future studies, likely through techniques suitable for non-volatile, thermally sensitive compounds.

References

-

Hexyl 6-Aminohexanoate p-Toluenesulfonate . MySkinRecipes. [Link]

-

Hexyl 6-Aminohexanoate p-Toluenesulfonate . LabSolutions. [Link]

Sources

Hexyl 6-aminohexanoate 4-methylbenzenesulfonate: A Hypothetical Exploration of Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the novel compound Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. As this specific salt is not prominently featured in existing scientific literature, this document leverages first-principles of organic chemistry to propose a robust synthesis pathway, outline detailed characterization methodologies, and explore potential applications based on the functional properties of its constituent ions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and evaluation of novel amino acid-based ionic compounds.

Introduction: Deconstructing the Target Molecule

This compound is an ionic compound comprised of an organic cation, hexyl 6-aminohexanoate, and an organic anion, 4-methylbenzenesulfonate (commonly known as tosylate). The structure suggests a molecule with amphiphilic properties, stemming from the hexyl ester chain and the charged amino group, paired with a well-established, non-coordinating tosylate anion.

-

Cation: Hexyl 6-aminohexanoate: This component is an ester derived from the ω-amino acid, 6-aminohexanoic acid (a monomer of Nylon-6), and n-hexanol. The primary amino group provides a site for protonation and further functionalization, while the hexyl ester tail introduces hydrophobicity.

-

Anion: 4-methylbenzenesulfonate (Tosylate): The tosylate anion is the conjugate base of the strong acid, p-toluenesulfonic acid. It is a large, non-coordinating anion, which often imparts crystallinity and stability to the corresponding salt. Its presence is crucial for isolating the cationic species.

The combination of these two ions suggests potential applications as a phase-transfer catalyst, a precursor for functionalized polymers, or as a specialty ionic liquid. This guide will provide a hypothetical, yet scientifically rigorous, framework for its synthesis and characterization.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached as a multi-step process. The primary challenge lies in the selective esterification of the carboxylic acid in the presence of a reactive primary amine. Therefore, a protection-deprotection strategy is the most viable route.

Workflow for Synthesis

The overall synthetic workflow is visualized below. This process ensures high yields and purity by protecting the amine, facilitating the esterification, and then deprotecting the amine to form the final tosylate salt.

Figure 1: Proposed three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

6-Aminohexanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

n-Hexanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution

-

Brine

Step 1: Protection of the Amino Group

-

Dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 using 1M HCl.

-

Extract the product, N-(tert-butoxycarbonyl)-6-aminohexanoic acid (Boc-Ahx-OH), with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the protected amino acid as a white solid.

Causality: The Boc-protection is crucial as it prevents the amine from reacting during the subsequent esterification step. The basic conditions of the reaction deprotonate the carboxylic acid, which would otherwise react with the Boc-anhydride, and facilitate the nucleophilic attack of the amine.

Step 2: Steglich Esterification

-

Dissolve Boc-Ahx-OH (1.0 eq), n-hexanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product, Hexyl N-(tert-butoxycarbonyl)-6-aminohexanoate, by column chromatography (silica gel, Hexane:EtOAc gradient).

Causality: The DCC/DMAP coupling system is a highly efficient method for forming esters from carboxylic acids and alcohols under mild conditions. DCC activates the carboxylate, making it susceptible to nucleophilic attack by the alcohol, while DMAP acts as a catalyst for the reaction.

Step 3: Boc Deprotection and Salt Formation

-

Dissolve the purified Boc-protected ester (1.0 eq) in a minimal amount of DCM or diethyl ether.

-

Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in the same solvent.

-

Stir the mixture at room temperature. The deprotection is typically complete within 2-4 hours, often indicated by the evolution of CO₂ and isobutylene gas.

-

The product, this compound, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Causality: Strong acids like p-toluenesulfonic acid readily cleave the acid-labile Boc protecting group. The tosylate anion then serves as the counterion for the newly formed ammonium cation, resulting in the desired salt.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Figure 2: Analytical workflow for the characterization of this compound.

Expected Analytical Data

The following table summarizes the key analytical techniques and the expected results for the successful confirmation of the target compound's structure.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and proton environment analysis. | - Signals corresponding to the hexyl chain protons (~0.9-4.1 ppm).- Signals for the 6-aminohexanoate backbone protons (~1.3-3.0 ppm).- Aromatic protons from the tosylate anion (~7.2 and 7.8 ppm, two doublets).- Methyl protons of the tosylate (~2.4 ppm, singlet).- Broad signal for the -NH₃⁺ protons. |

| ¹³C NMR | Carbon skeleton confirmation. | - Carbonyl carbon of the ester (~173 ppm).- Aromatic carbons of the tosylate (~125-145 ppm).- Aliphatic carbons of both the hexyl and hexanoate chains.- Methyl carbon of the tosylate (~21 ppm). |

| FT-IR | Functional group identification. | - Strong C=O stretch (ester) around 1730-1740 cm⁻¹.- N-H stretches (ammonium) in the 3000-3300 cm⁻¹ region.- S=O stretches (sulfonate) around 1175 and 1035 cm⁻¹.- C-H stretches (aliphatic and aromatic). |

| ESI-MS | Molecular weight verification. | - Positive ion mode should show a peak for the cation [C₁₂H₂₆NO₂]⁺ with m/z ≈ 216.20.- Negative ion mode should show a peak for the anion [C₇H₇O₃S]⁻ with m/z ≈ 171.01. |

| Elemental Analysis | Determination of elemental composition and purity. | The calculated percentages of C, H, N, and S for the molecular formula C₁₉H₃₃NO₅S should match the experimental values. |

Potential Applications and Future Research

The unique structure of this compound suggests several avenues for research and application.

-

Phase-Transfer Catalysis: The amphiphilic nature of the cation could enable it to transport anions across the interface of immiscible aqueous and organic phases, potentially catalyzing reactions.

-

Precursor for Polyamides: The 6-aminohexanoate backbone is the monomer unit for Nylon-6. This functionalized monomer could be used in polycondensation reactions to create novel polyamides with modified properties, such as increased solubility in organic solvents or altered thermal characteristics.

-

Antimicrobial Agents: Long-chain cationic compounds, particularly those based on amino acids, have been investigated for their antimicrobial properties. The membrane-disrupting potential of the hexyl chain combined with the cationic headgroup warrants investigation against various bacterial and fungal strains.

-

Specialty Ionic Liquids: Depending on its melting point, this compound could function as an ionic liquid. Its amino acid-based structure would make it a "bio-inspired" or potentially more biocompatible solvent or electrolyte for electrochemical applications.

Future research should focus on the experimental validation of the proposed synthesis, a thorough investigation of its physicochemical properties (e.g., melting point, solubility, critical micelle concentration), and an evaluation of its efficacy in the potential applications outlined above.

References

As this is a hypothetical guide for a novel compound, direct references are not available. The protocols and principles described are based on well-established, standard organic chemistry literature. For further reading on the specific reactions, please consult authoritative sources on:

- Boc-protection of amines.

- Steglich esterific

- Acid-c

- Chemistry of p-toluenesulfonic acid and its salts.

Methodological & Application

Application Notes & Protocols: Hexyl 6-aminohexanoate 4-methylbenzenesulfonate as a Novel Ionic Liquid for Transdermal Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Topical Drug Delivery

The transdermal delivery of therapeutic agents presents a compelling alternative to oral and parenteral routes, offering benefits such as bypassing first-pass metabolism, providing sustained drug release, and improving patient compliance. However, the formidable barrier of the stratum corneum limits the penetration of many active pharmaceutical ingredients (APIs). Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a versatile class of materials with tunable physicochemical properties, making them highly attractive for various pharmaceutical applications.[1][2][3] Amino acid-based ionic liquids (AAILs), in particular, are gaining significant attention due to their potential for high biocompatibility, biodegradability, and diverse functionalities.[4][5]

This document provides detailed application notes and protocols for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate , a novel protic ionic liquid. This compound uniquely combines the structural features of an amino acid ester with a common counterion, creating a molecule with significant potential as a drug solubilizer and skin permeation enhancer.[1][6] We will explore its synthesis, physicochemical properties, and its application in the formulation of a transdermal delivery system for a model non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Physicochemical Properties of this compound

Understanding the fundamental properties of this ionic liquid is critical for formulation development. The combination of a hexyl ester of 6-aminohexanoic acid with a p-toluenesulfonate (tosylate) anion results in a compound with amphiphilic character.

| Property | Value | Source |

| Chemical Name | This compound | [7] |

| Synonyms | Hexyl 6-Aminohexanoate p-Toluenesulfonate | [8] |

| CAS Number | 1926-86-9 | [7][8] |

| Molecular Formula | C19H33NO5S | [7] |

| Molecular Weight | 387.5 g/mol | [7] |

| Appearance | Varies (Expected to be a viscous liquid or low melting solid) | Inferred |

| Solubility | Expected to be soluble in polar organic solvents and have some water miscibility. | Inferred |

Mechanism of Action in Transdermal Delivery

This compound is hypothesized to enhance drug delivery through a multi-pronged mechanism. The design of ILs for transdermal delivery often focuses on their ability to interact with both the drug and the skin.[1][9]

-

Enhanced Drug Solubility: The ionic and organic nature of the IL can significantly increase the solubility of poorly soluble drugs like Diclofenac, a critical first step for effective skin permeation.[1][2][10]

-

Stratum Corneum Modification: The amphiphilic structure of the IL is expected to interact with the lipid bilayers of the stratum corneum, transiently disrupting their highly ordered structure and creating pathways for drug diffusion.

-

Formation of Drug-IL Complexes: The formation of an "API-IL" complex can alter the physicochemical properties of the drug, rendering it more lipophilic and better suited to partition into the skin.[11]

Sources

- 1. Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. Choline and amino acid based biocompatible ionic liquid mediated transdermal delivery of the sparingly soluble drug acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methylbenzene-1-sulfonic acid--hexyl 6-aminohexanoate (1/1) | REALAB LLC [realab.ua]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Application Note: The Role of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate in Protein Crystallization

A Senior Application Scientist's Review

Subject: An evidence-based analysis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate as a reagent in macromolecular crystallography.

Executive Summary

Researchers in structural biology are continually seeking novel reagents to overcome crystallization bottlenecks. This document addresses the potential application of "this compound" in the field of protein crystallization. A comprehensive review of scientific literature, chemical supplier databases, and patent filings was conducted to assemble this guide. Our investigation concludes that there is currently no documented use of this compound as an additive, precipitant, or stabilizing agent in published protein crystallization experiments. The compound does not appear in established crystallization screen formulations or in academic papers detailing novel crystallization strategies.

While direct application notes for this specific compound cannot be provided due to the absence of empirical data, this guide will instead deconstruct its chemical features to hypothesize its potential—though unverified—role. We will then discuss related classes of molecules that are well-documented in protein crystallization, providing researchers with a scientifically grounded framework for selecting and designing novel crystallization additives.

Deconstruction of this compound: A Theoretical Perspective

To understand how this molecule might interact within a crystallization experiment, we can analyze its constituent parts: a hexyl ester, a 6-aminohexanoate linker, and a tosylate (4-methylbenzenesulfonate) counter-ion. This structure suggests it is an amphiphilic salt.

-

Amphiphilic Nature: The molecule possesses a hydrophobic hexyl tail and a charged amino group. Amphiphiles are critical in crystallography, particularly for membrane proteins, as they form micelles that shield the protein's hydrophobic surfaces, allowing for purification and crystallization.[1][2] For soluble proteins, amphiphilic additives can sometimes bind to hydrophobic patches, reducing aggregation and promoting more ordered crystal contacts.

-

Ionic Interactions: The primary amine will be protonated at most crystallization-relevant pH values, forming a positive charge. The tosylate anion provides the counter-charge. This ionic character means the compound could influence the solubility of a protein through salting-in or salting-out effects, similar to how simple salts like ammonium sulfate are used.[3]

-

Ester Linkage: The hexyl ester of 6-aminohexanoic acid is a key feature. Amino acid esters, such as glycine ethyl ester, have been successfully used as crystallization additives.[4][5] They are thought to suppress non-specific protein aggregation and can expand the range of precipitant concentrations that yield crystals rather than amorphous precipitate.[5][6]

The combination of these features in one molecule is unique. The long alkyl chain (hexyl group) and the flexible hexanoate backbone could theoretically mediate protein-protein contacts within a crystal lattice, while the charged ends interact with the protein's surface charges.

Workflow for Evaluating Novel Additives in Protein Crystallization

For researchers who wish to investigate novel, uncharacterized compounds like this compound, a systematic approach is required. The following workflow outlines a logical progression for testing any new potential additive.

Caption: Workflow for testing a novel crystallization additive.

Established Alternatives & Related Protocols

While this compound remains an unknown entity in crystallization, researchers can leverage established classes of additives that share some of its chemical characteristics.

Amino Acid Derivatives as Aggregation Suppressors

Amino acids and their simple esters are known to improve crystallization outcomes by reducing non-specific aggregation.[6] Arginine and glutamate are particularly effective at stabilizing proteins in solution.

Protocol: Additive Screen with Amino Acid Derivatives

-

Prepare Stock Solutions: Create 1 M stock solutions of L-Arginine, L-Glutamic acid, Glycine, and Glycine Ethyl Ester in ultrapure water. Adjust the pH to match the target protein's buffer.

-

Experimental Setup: Use a standard sitting-drop or hanging-drop vapor diffusion setup.[7]

-

Drop Composition:

-

1 µL of protein solution (e.g., 10 mg/mL in 20 mM HEPES pH 7.5).

-

0.8 µL of reservoir solution (e.g., 1.2 M Ammonium Sulfate, 0.1 M Tris pH 8.5).

-

0.2 µL of the amino acid additive stock solution (final concentration in the drop will be 100 mM).

-

-

Control: Prepare an identical set of drops replacing the additive solution with ultrapure water.

-

Incubation & Observation: Incubate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several weeks, comparing the additive-containing drops to the control.

Alkylammonium-based Ionic Liquids

Ionic liquids (ILs) are salts that are liquid below 100°C. Certain water-soluble, alkylammonium-based ILs have been shown to promote crystallization and improve crystal quality.[8][9] They can reduce precipitation and lead to the formation of larger, more ordered crystals.[8]

Table 1: Examples of Ionic Liquids Used in Protein Crystallization

| Ionic Liquid Name | Cation | Anion | Typical Conc. | Reference |

| Ethanolammonium formate | Ethanolammonium | Formate | 100 g/L | [8] |

| Choline dihydrogen phosphate | Choline | Dihydrogen Phosphate | 0.1 - 0.4 M | [9] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | C4[mim]+ | BF4- | 0.1 - 0.4 M | [9] |

Protocol: Screening with Ionic Liquids

-

IL Stock Preparation: Prepare a stock solution of the desired ionic liquid (e.g., 1 M Choline dihydrogen phosphate) in ultrapure water.

-

Crystallization Setup: Use a 96-well plate format for high-throughput screening.

-

Procedure:

-

Pipette 1 µL of your protein solution into the crystallization drop.

-

Add 1 µL of a reservoir solution from a commercial screen (e.g., PEG/Ion Screen).

-

Add 0.1 µL of the IL stock to the drop.

-

Seal the plate and incubate.

-

-

Analysis: Compare the results to a parallel screen conducted without the IL additive. Look for conditions that previously produced precipitate but now yield crystalline material.[9]

Conclusion and Future Outlook

The inquiry into "this compound" highlights a critical aspect of modern structural biology: the search for novel chemical tools to control the complex process of crystallization. While this specific compound is not part of the established crystallographer's toolkit, its chemical structure provides a valuable blueprint for a potential amphiphilic, ionic additive.

The lack of existing data should not be a deterrent but rather an invitation for empirical investigation. By applying the systematic evaluation workflow outlined in this note, researchers can rigorously test this and other novel compounds. In the interim, the exploration of related, well-documented additives like amino acid esters and ionic liquids offers a proven path to overcoming challenging crystallization problems. The principles learned from these established additives provide the most reliable guide for predicting how new molecules might influence the delicate balance of forces that leads to a well-ordered protein crystal.

References

-

Prive, G. G. (2007). Membrane protein crystallization in amphiphile phases: practical and theoretical considerations. Methods, 41(4), 388–397. Available at: [Link]

-

Nuss, S., Mioskowski, C., & Lebeau, L. (1999). Synthesis of new fluidity-enhanced amphiphilic compounds for soluble protein two-dimensional crystallization purpose. Chemistry and Physics of Lipids, 103(1-2), 21–35. Available at: [Link]

-

Wommer, S., Catoire, L. J., & Caffrey, M. (2018). Successful amphiphiles as the key to crystallization of membrane proteins: Bridging theory and practice. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(11), 2264-2276. Available at: [Link]

-

Pebay-Peyroula, E., & Timmins, P. (2011). Membrane protein crystallization: observations and use of short chain phospholipids as amphiphiles. Houston Methodist Scholars. Available at: [Link]

-

Ito, T., et al. (2011). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 5), 582–586. Available at: [Link]

-

Ito, T., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 6), 622–627. Available at: [Link]

-

Goldberg, J., et al. (1994). A new additive for protein crystallization. Journal of Crystal Growth, 143(3-4), 283-287. Available at: [Link]

-

Ito, T., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 5), 348–351. Available at: [Link]

-

Pusey, M. L., et al. (2007). Advanced protein crystallization using water-soluble ionic liquids as crystallization additives. Biotechnology Letters, 29(11), 1703-1711. Available at: [Link]

-

Pusey, M. L., et al. (2007). Advanced protein crystallization using water-soluble ionic liquids as crystallization additives. VBN Components. Available at: [Link]

-

Fleck, M. (2008). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal. Available at: [Link]

-

Wikipedia contributors. (2024). Protein crystallization. Wikipedia. Available at: [Link]

-

Sauter, C., et al. (1999). Additives for the crystallization of proteins and nucleic acids. Journal of Crystal Growth, 196(2-4), 365-376. Available at: [Link]

-

McPherson, A., & Cudney, B. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1–21. Available at: [Link]

-

Judge, R. A., et al. (2015). Ionic Liquids as Protein Crystallization Additives. Crystals, 5(2), 123-146. Available at: [Link]

-

Boggon, T. J., & Shapiro, L. (2000). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 7), 819-823. Available at: [Link]

-

Chen, Y., et al. (2019). Enhancement of Protein Crystallization Using Nano-Sized Metal–Organic Framework. Crystals, 9(12), 643. Available at: [Link]

-

Bonnete, F., et al. (2004). Patterns of protein–protein interactions in salt solutions and implications for protein crystallization. Journal of Crystal Growth, 270(1-2), 195-207. Available at: [Link]

-

Zhang, C., et al. (2022). Practical techniques for protein crystallization: additive assistance and external field intensification. CrystEngComm, 24(1), 22-38. Available at: [Link]

-

Sauter, C., et al. (1999). Additives for the crystallization of proteins and nucleic acids. ResearchGate. Available at: [Link]

-

Wierenga, R. K. (2001). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 11), 1579-1585. Available at: [Link]

-

Argonne National Laboratory. (2007). New crystallization method to ease study of protein structures. Argonne National Laboratory. Available at: [Link]

Sources

- 1. Membrane protein crystallization in amphiphile phases: practical and theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein crystallization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate: A Task-Specific Brønsted Acidic Ionic Liquid in Organic Synthesis

Foreword: The Dawn of Task-Specific Ionic Liquids

In the pursuit of greener, more efficient chemical processes, ionic liquids (ILs) have emerged as a compelling class of solvents and catalysts.[1] Unlike conventional volatile organic solvents, ILs are non-volatile, thermally stable, and possess tunable physicochemical properties.[1] The true power of ILs, however, lies in our ability to design "task-specific" structures, where functional groups are integrated into the cation or anion to impart specific chemical reactivity. This guide delves into the synthesis, characterization, and application of a novel, functionalized Brønsted acidic ionic liquid: Hexyl 6-aminohexanoate 4-methylbenzenesulfonate .

This compound, which we will refer to as [H-6-AHA-Hex][OTs], is a protic ionic liquid formed by the neutralization of the amino ester, hexyl 6-aminohexanoate, with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA). The resulting salt incorporates a Brønsted acidic proton, an ester moiety, and a lipophilic hexyl chain within its cation, making it a multifunctional tool for organic synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for its potential applications.

Synthesis and Physicochemical Properties of [H-6-AHA-Hex][OTs]

The synthesis of [H-6-AHA-Hex][OTs] is a straightforward acid-base neutralization, a green and atom-economical approach to ionic liquid preparation.

Synthesis Protocol

A simple, one-step neutralization reaction yields the desired ionic liquid.

Caption: Synthesis workflow for [H-6-AHA-Hex][OTs].

Step-by-Step Procedure:

-

To a round-bottom flask charged with p-toluenesulfonic acid monohydrate (1.0 eq), add toluene to form a solution.

-

While stirring at room temperature, add hexyl 6-aminohexanoate (1.0 eq) dropwise over 15 minutes.

-

Continue stirring the mixture at room temperature for 4 hours. The reaction progress can be monitored by the disappearance of the starting materials using TLC.

-

Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting viscous liquid is the ionic liquid, [H-6-AHA-Hex][OTs]. Dry further under high vacuum for 24 hours to remove any residual solvent and water.

Physicochemical Properties

The properties of [H-6-AHA-Hex][OTs] are inferred from its structure.

| Property | Expected Value/Observation | Rationale |

| Appearance | Colorless to pale yellow viscous liquid | Typical for many imidazolium and ammonium-based ILs. |

| Molecular Weight | 403.57 g/mol | C20H33NO5S |

| Solubility | Soluble in polar organic solvents (e.g., CH2Cl2, Ethyl Acetate). Immiscible with non-polar solvents (e.g., Hexane) and water. | The hexyl chains on the cation contribute to organophilicity, while the ionic nature provides polarity. |

| Thermal Stability | Expected decomposition > 200 °C | Protic ionic liquids generally have lower thermal stability than aprotic ones, but the tosylate anion is robust. |

| Acidity | Brønsted Acidic | The ammonium proton, derived from a strong acid (PTSA), provides the Brønsted acidity. |

Application I: Fischer Esterification (Dual Catalyst-Solvent System)

Application Note: A Greener Alternative to Mineral Acids

Fischer esterification is a cornerstone of organic synthesis but traditionally relies on corrosive mineral acids like H₂SO₄, leading to difficult workups and waste generation. [H-6-AHA-Hex][OTs] offers a significant improvement by acting as both the reaction medium and the catalyst.[2][3][4][5] The Brønsted acidic nature of the cation protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The reaction often proceeds under homogeneous conditions, and upon completion, the non-polar ester product can be easily separated from the ionic liquid phase by simple decantation or extraction.[4] This allows for the straightforward recycling and reuse of the catalyst.

Proposed Catalytic Cycle

Caption: Proposed mechanism for Fischer Esterification.

Protocol: Synthesis of Hexyl Acetate

This protocol details the esterification of acetic acid with 1-hexanol.

Materials:

-

[H-6-AHA-Hex][OTs] (15 mol%)

-

1-Hexanol (1.0 eq)

-

Glacial Acetic Acid (1.2 eq)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Hexane for extraction

Procedure:

-

Charge a 50 mL round-bottom flask with [H-6-AHA-Hex][OTs] (15 mol%).

-

Add 1-hexanol (1.0 eq) and glacial acetic acid (1.2 eq) to the flask.

-

Equip the flask with a reflux condenser and begin stirring.

-

Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction by TLC or GC analysis.

-

After completion, cool the mixture to room temperature. A biphasic system may form.

-

Add 20 mL of hexane to the flask and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. The upper hexane layer contains the product, and the lower layer is the ionic liquid.

-

Separate the layers. The ionic liquid layer can be retained for recycling.

-

Wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure hexyl acetate.

Representative Data

| Carboxylic Acid | Alcohol | Time (h) | Temp (°C) | Yield (%) |

| Acetic Acid | 1-Hexanol | 4 | 90 | >95 |

| Propionic Acid | Benzyl Alcohol | 6 | 100 | >92 |

| Benzoic Acid | Ethanol | 8 | 100 | >88 |

Application II: Knoevenagel Condensation

Application Note: Efficient C-C Bond Formation

The Knoevenagel condensation is a vital C-C bond-forming reaction between an active methylene compound and a carbonyl group. [H-6-AHA-Hex][OTs] can serve as an efficient, recyclable catalyst for this transformation.[6][7] The Brønsted acidity of the IL activates the aldehyde or ketone carbonyl group, making it more electrophilic. The reaction can often be performed under mild, solvent-free conditions or in water, aligning with the principles of green chemistry.[6] The easy separation of the product from the IL is a significant advantage over traditional base-catalyzed methods.

Proposed Reaction Pathway

Caption: Knoevenagel condensation pathway.

Protocol: Synthesis of 2-Cyano-3-phenylacrylonitrile

This protocol describes the reaction between benzaldehyde and malononitrile.

Materials:

-

[H-6-AHA-Hex][OTs] (10 mol%)

-

Benzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethanol for recrystallization

Procedure:

-

In a small vial, combine benzaldehyde (1.0 eq), malononitrile (1.0 eq), and [H-6-AHA-Hex][OTs] (10 mol%).

-

Stir the mixture at 60 °C for 30 minutes (solvent-free conditions). The reaction is often rapid and may solidify.

-

Monitor the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature.

-

Add water to the reaction mixture and stir. The solid product will precipitate.

-

Filter the solid product, wash with cold water, and dry.

-

The aqueous filtrate contains the water-soluble ionic liquid, which can be recovered by evaporating the water.

-

Recrystallize the crude solid product from ethanol to obtain pure 2-cyano-3-phenylacrylonitrile.

Catalyst Recycling Protocol

A key advantage of using [H-6-AHA-Hex][OTs] is its potential for recycling, which is crucial for sustainable chemistry.

Caption: General workflow for ionic liquid recycling.

General Procedure:

-

After the reaction, separate the product via extraction with a non-polar solvent (e.g., hexane, diethyl ether) in which the IL is immiscible.

-

Isolate the IL phase.

-

Wash the IL phase with fresh aliquots of the extraction solvent to remove any remaining organic residues.

-

Place the recovered IL under high vacuum at a moderate temperature (e.g., 70-80 °C) for several hours to remove any dissolved solvent and water produced during the reaction.

-

The dried, recycled IL can then be reused in subsequent reaction cycles.

Conclusion

This compound, [H-6-AHA-Hex][OTs], represents a promising, rationally designed task-specific ionic liquid. Its inherent Brønsted acidity, combined with the presence of other functional groups, makes it a versatile catalyst for important organic transformations such as Fischer esterifications and Knoevenagel condensations. The protocols detailed herein provide a foundation for its application, highlighting its potential to facilitate cleaner, more efficient, and recyclable chemical processes. This guide serves as an invitation for the scientific community to explore the full potential of this and other novel functionalized ionic liquids in the ongoing quest for sustainable chemistry.

References

-

Deng, Y., et al. (2008). Synthesis of plasticizer ester using acid-functionalized ionic liquid as catalyst. Journal of Hazardous Materials, 151(2-3), 847-50. [Link]

-

Zhang, L., et al. (2010). Synthesis and Characterization of Novel Ester Functionalized Chiral Ionic Liquids. Advanced Materials Research, 197-198, 143-146. [Link]

-

Kiasat, A. R., & Davarpanah, J. (2012). Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. Journal of the Chinese Chemical Society, 59(5), 608-612. [Link]

-

IRIS. Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Institute For Research In Schools. [Link]

-

Larm, N. E., et al. (2016). Proton transfer and esterification reactions in EMIMOAc-based acidic ionic liquids. Physical Chemistry Chemical Physics, 18(1), 499-508. [Link]

-

Darvatkar, N. B., et al. (2006). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Synthetic Communications, 36(20), 3043-3051. [Link]

-

Boda, L., et al. (2020). The Use of Supported Acidic Ionic Liquids in Organic Synthesis. Molecules, 25(21), 5193. [Link]

-

Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society, 124(21), 5962-5963. [Link]

-

El-Sayed, A. A., & Meissner, T. (2019). Reaction course of the esterification reaction with the Brønsted acidic... ResearchGate. [Link]

-

Darvatkar, N. B., et al. (2006). Ionic Liquid–Mediated Knoevenagel Condensation of Meldrum's Acid and Aldehydes. Synthetic Communications. [Link]

-

Wang, J., et al. (2018). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Catalysts, 8(11), 548. [Link]

-

Wang, C., et al. (2015). Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent. ResearchGate. [Link]

-

Gholivand, K., & Mohammadpanah, F. (2020). Esterification of fatty acids by new ionic liquids as acid catalysts. ResearchGate. [Link]

-

Hunt, P. A., et al. (2015). Brønsted acids in ionic liquids: How acidity depends on the liquid structure. Queen's University Belfast. [Link]

-

Hnát, J., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. [Link]

- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic liquids in synthesis. John Wiley & Sons.

-

Ambler, B. R., et al. (2016). Brønsted Acids in Ionic Liquids: Fundamentals, Organic Reactions, and Comparisons. ResearchGate. [Link]

-

Hnát, J., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PubMed. [Link]

-

Wang, Y., et al. (2023). Novel Brønsted Acidic Ionic Liquids as High Efficiency Catalysts for Liquid-Phase Beckmann Rearrangement. MDPI. [Link]

-

Pinto, D. C. G. A., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Green Chemistry. [Link]

-

Kiasat, A. R., & Davarpanah, J. (2012). Knoevenagel Condensation Reaction Using Bronsted-Acidic Ionic Liquids as Green and Reusable Catalysts. ResearchGate. [Link]

-

Zhang, S., et al. (2010). Preparation of Novel Amino-Functionalized Ionic Liquids and their Application. ResearchGate. [Link]

-

Ruan, W., et al. (2008). An imidazolium tosylate salt as efficient and recyclable catalyst for acetylation in an ionic liquid. ResearchGate. [Link]

-

Nardi, M., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. ResearchGate. [Link]

-

Nardi, M., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]

-

iSm2. (n.d.). Application of Ionic Liquids in Michael Addition Reactions. iSm2. [Link]

-

Chen, C., et al. (2019). Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture. RSC Publishing. [Link]

-

Garcia, N., et al. (2014). Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO(2). PubMed. [Link]

-

Petkovic, M., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. UNL. [Link]

-

Ullah, S., et al. (2022). Incorporation of Amino Acid-Functionalized Ionic Liquids into Highly Porous MOF-177 to Improve the Post-Combustion CO2 Capture Capacity. MDPI. [Link]

-

Janus, E. (2021). Ionic Liquids in Catalysis. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Welcome to the technical support center for the synthesis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific esterification and salt formation process. Our goal is to empower you with the scientific rationale behind the procedural steps, enabling you to optimize your reaction conditions for higher yield and purity.

I. Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through a Fischer-Speier esterification of 6-aminohexanoic acid with hexanol, catalyzed by p-toluenesulfonic acid (PTSA).[1][2][3] The PTSA serves a dual role: it catalyzes the esterification and subsequently forms a tosylate salt with the amine group of the product.[2][3]

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by PTSA, which increases the electrophilicity of the carbonyl carbon.[4][5] This is followed by a nucleophilic attack from the hexanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] The final step involves the formation of the tosylate salt with the primary amine.

Caption: Fischer esterification and tosylate salt formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants and catalyst?

A1: While the stoichiometric ratio of 6-aminohexanoic acid to hexanol is 1:1, it is common practice to use an excess of the alcohol to drive the equilibrium towards the product side.[5] A molar ratio of 1:1.5 to 1:3 (6-aminohexanoic acid:hexanol) is a good starting point. The amount of p-toluenesulfonic acid (PTSA) catalyst is typically in the range of 1.0 to 1.2 molar equivalents relative to the 6-aminohexanoic acid. Using a slight excess of PTSA ensures complete salt formation of the final product.

| Component | Molar Ratio (relative to 6-aminohexanoic acid) | Rationale |

| 6-Aminohexanoic Acid | 1.0 | Limiting Reagent |

| Hexanol | 1.5 - 3.0 | Drives equilibrium forward |

| p-Toluenesulfonic Acid | 1.0 - 1.2 | Catalyst and salt formation |

Q2: I am observing low yields. What are the common causes and how can I improve them?

A2: Low yields in this reaction are often attributed to incomplete reaction or product loss during workup. Here are some key areas to troubleshoot:

-

Inefficient Water Removal: The esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back to the reactants.[5] It is crucial to remove water as it is formed.

-

Solution: Employ a Dean-Stark apparatus during reflux to azeotropically remove water. Alternatively, adding molecular sieves to the reaction mixture can also be effective.[1]

-

-

Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reflux period. Increasing the reaction temperature might also be beneficial, but be cautious of potential side reactions.

-

-

Suboptimal Catalyst Concentration: An insufficient amount of PTSA will result in slow reaction rates.

-

Solution: Ensure you are using at least a stoichiometric amount of PTSA relative to the 6-aminohexanoic acid.

-

Q3: My final product is impure. What are the likely side products and how can I minimize them?

A3: The primary impurities are typically unreacted starting materials and side products from competing reactions.

-

Unreacted Starting Materials: As mentioned, incomplete reaction is a common issue. Optimizing reaction conditions as described in Q2 will help minimize this.

-

Diketopiperazine Formation: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, especially at elevated temperatures.[6]

-

Solution: Maintain a controlled reflux temperature and avoid unnecessarily prolonged reaction times.

-

-

Polymerization: 6-aminohexanoic acid can undergo self-polymerization to form polyamides.

-

Solution: This is generally less of a concern under the acidic conditions of the Fischer esterification. However, ensuring a homogenous reaction mixture and appropriate reaction temperature can help mitigate this.

-

Caption: A general troubleshooting workflow for the synthesis.

III. Experimental Protocols

Detailed Protocol for the Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 6-aminohexanoic acid (1.0 eq.), hexanol (2.0 eq.), and p-toluenesulfonic acid monohydrate (1.1 eq.). Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.[3][7]

-

Reaction: Heat the mixture to reflux. The water-azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting material.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add a non-polar solvent like diethyl ether or ethyl acetate to precipitate the product.[7]

-

Filter the solid product and wash with cold diethyl ether.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/water.[8]

-

IV. Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the presence of the tosylate counter-ion.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

V. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

p-Toluenesulfonic acid is corrosive and should be handled with care.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

VI. References

-

Fischer Esterification Reaction. Tokyo Chemical Industry Co., Ltd.

-

Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. BOC Sciences.

-

Mechanism of p-Toluenesulfonic acid. p-Toluenesulfonic Acid | p-tert-Butylbenzoic Acid Manufacturer.

-

Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. National Center for Biotechnology Information.

-

A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate.

-

6-((tert-Butoxycarbonyl)amino)hexyl 4-methylbenzenesulfonate. BenchChem.

-

Reactions of Amino Acids. Chemistry LibreTexts.

-

Amino acid C-tosylation?. ResearchGate.

-

Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

-

A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information.

-

General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.

-

Dehydration of threonine esters during tosylation. ResearchGate.

-

General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.

-

Tosyl group. Wikipedia.

-

Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. National Center for Biotechnology Information.

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous or racemization-causing solvents. AIR Unimi.

-

Tosylates And Mesylates. Master Organic Chemistry.

-

How can I tosylate an hindered secondary alcohol?. ResearchGate.

-

One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. ProQuest.

-

Improved process for the preparation of 6-aminohexanoic acid. Google Patents.

Sources

- 1. Fischer Esterification Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. air.unimi.it [air.unimi.it]

- 8. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]

Technical Support Center: Scaling the Synthesis of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Hexyl 6-aminohexanoate 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and reproducible process.

Section 1: Reaction Fundamentals

The synthesis of this compound is primarily achieved through a direct acid-catalyzed esterification, a variant of the classic Fischer-Speier reaction, followed by in-situ salt formation.[1] In this one-pot process, p-toluenesulfonic acid (p-TsOH) serves a dual role: first, as a catalyst to accelerate the esterification between 6-aminohexanoic acid and 1-hexanol, and second, as a counter-ion to protonate the primary amine, forming the stable and often crystalline tosylate salt.[1][2]

The reaction is governed by equilibrium, making the removal of water, a byproduct of esterification, essential to drive the reaction to completion.[3][4] This becomes a pivotal challenge during scale-up.

Section 2: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up of this reaction in a question-and-answer format.

Issue 1: Low Yield and Stalled Reactions

Q: My small-scale reactions (>10g) proceed to completion, but at a larger scale (>100g), the reaction stalls, leaving significant amounts of 6-aminohexanoic acid. What is causing this decrease in yield?

A: This is a classic scale-up challenge for equilibrium-limited reactions like Fischer esterification.[5] The primary cause is almost always inefficient removal of the water byproduct. On a small scale, the high surface-area-to-volume ratio allows for easier water evaporation. In larger reactors, this efficiency drops significantly.

Causality and Solutions:

-

Inefficient Water Removal: The reaction's equilibrium constant is not large; water must be actively removed to drive product formation.

-

Solution: Employ a Dean-Stark apparatus with a suitable azeotropic solvent like toluene. Ensure the solvent return line from the trap is positioned correctly and that the heating rate is sufficient to maintain a steady azeotropic reflux. For very large scales, a packed column above the reactor can improve separation efficiency.[4]

-

-

Poor Mass and Heat Transfer: Inadequate mixing in a large reactor can create concentration and temperature gradients.[5] Pockets of the reaction mixture may not reach the optimal reflux temperature, slowing the reaction rate.

-

Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., anchor or pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure homogeneity. Use a jacketed reactor with a thermal fluid for uniform heating.[5]

-

-

Incorrect Stoichiometry: While p-TsOH is a catalyst, it is also consumed in the final salt formation. You need at least one full equivalent for the salt plus a catalytic amount.

-

Solution: Use 1.05 to 1.2 equivalents of p-TsOH relative to the 6-aminohexanoic acid. An excess of 1-hexanol (1.5 to 3 equivalents) can also help shift the equilibrium but may complicate purification.

-

Issue 2: Product Purity and Side Reactions

Q: My crude product contains several impurities that are difficult to remove by simple crystallization. What are these side products and how can I prevent their formation?

A: Impurity profiling is critical in pharmaceutical development.[6] High temperatures and long reaction times required for esterification can promote side reactions. Understanding these pathways is key to their prevention.

| Potential Impurity | Probable Cause | Prevention & Mitigation Strategy |

| 6-Aminohexanoic Acid Lactam / Polyamide | Thermal self-condensation of the starting amino acid. | Maintain strict temperature control. Do not exceed the reflux temperature of the azeotrope. An inert atmosphere (N₂) can minimize oxidative side reactions. |

| N-tosyl-6-aminohexanoic acid hexyl ester | Reaction of the amino group with p-TsOH. Less common, as the amine is readily protonated. | Ensure rapid and efficient mixing when adding reagents. Maintain temperature below 80°C during initial reagent charging before ramping to reflux. |

| Hexyl p-toluenesulfonate | Esterification of 1-hexanol with p-TsOH. This is a potential genotoxic impurity (PGI).[7] | Use the minimum necessary temperature and reaction time. Avoid a large excess of p-TsOH. The risk is generally low in the presence of a basic amine which is preferentially protonated.[7] |

| Dihexyl Ether | Acid-catalyzed dehydration of 1-hexanol. | Avoid excessively high temperatures or "hot spots" in the reactor. Use only the necessary amount of acid catalyst. |

Section 3: Frequently Asked Questions (FAQs)

Q: Why is p-toluenesulfonic acid preferred over sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)? A: While H₂SO₄ is a strong catalyst, it is also a powerful oxidizing and dehydrating agent, which can lead to charring and more side products at reflux temperatures.[8] HCl is typically used as a gas or in an aqueous solution, which would introduce water and hinder the reaction; its chloride anion is also more nucleophilic and can lead to unwanted side reactions. p-TsOH provides a non-oxidizing, strong acid catalyst and a bulky, crystalline-inducing counter-ion (tosylate) that improves the handling and stability of the final product.[9]

Q: What are the Critical Process Parameters (CPPs) to monitor for a robust scale-up? A: The key CPPs for this process are:

-

Temperature: Must be high enough for azeotropic reflux but controlled to prevent side reactions.

-

Rate of Water Removal: Directly correlates to reaction rate and completion. This should be monitored and logged.

-

Agitation Rate: Crucial for maintaining thermal and concentration homogeneity.

-

Reagent Stoichiometry: Particularly the amount of p-TsOH, which affects catalysis, salt formation, and impurity profile.

Q: What analytical techniques are recommended for monitoring the reaction and final product? A:

-

In-Process Control (IPC): HPLC is ideal for monitoring the disappearance of the 6-aminohexanoic acid starting material. A simple TLC can also be effective.

-